N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex heterocyclic compound. It belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities. The compound’s structure includes a triazole ring fused with a thiadiazine ring, along with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps:
Functionalization: Subsequent reactions introduce the bromo, trifluoromethyl, and phenyl groups under specific conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its pharmacological properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with the thiadiazole ring also show comparable pharmacological properties.
Uniqueness
N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique due to its specific combination of substituents, which enhances its biological activity and specificity .
Properties
Molecular Formula |
C19H15BrF3N5OS |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H15BrF3N5OS/c1-10-25-26-18-28(10)27-15(11-5-3-2-4-6-11)16(30-18)17(29)24-14-8-7-12(20)9-13(14)19(21,22)23/h2-9,15-16,27H,1H3,(H,24,29) |
InChI Key |
BCRZYYDVHJLWNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)Br)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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